molecular formula C2H2 B1599634 Acetylene-13C2 CAS No. 35121-31-4

Acetylene-13C2

Cat. No. B1599634
CAS RN: 35121-31-4
M. Wt: 28.023 g/mol
InChI Key: HSFWRNGVRCDJHI-ZDOIIHCHSA-N
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Description

Acetylene-13C2, also known as 2-Butynedioic acid-13C2, is a compound with the linear formula HO2C13C13CCO2H . It has a molecular weight of 116.04 . It is suitable for mass spectrometry (MS) techniques .


Synthesis Analysis

Acetylene-13C2 can be synthesized starting with 13C elemental carbon . The 13C carbon is applied for the synthesis of calcium carbide (Ca13C2), which is subsequently used to generate acetylene . This acetylene is a universal 13C2 unit for atom-economic organic transformations . The synthesis of labeled alkynes, O,S,N-functionalized vinyl derivatives, polymers, and pharmaceutical substances were demonstrated .


Molecular Structure Analysis

The linear formula of Acetylene-13C2 is HO2C13C13CCO2H .


Chemical Reactions Analysis

Acetylene-13C2 can be used in various chemical reactions. For instance, it can be used in the synthesis of calcium carbide (Ca13C2), which is subsequently used to generate acetylene . This acetylene is a universal 13C2 unit for atom-economic organic transformations .


Physical And Chemical Properties Analysis

It has an assay of 98% (CP) . It is suitable for mass spectrometry (MS) techniques . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis with Stable Isotopes : Acetylene-13C2 has been synthesized from carbon-13C dioxide and molten lithium, leading to the creation of lithium carbide-13C2. Further, it has been used to form a stable ethylenediamine complex of lithium acetylide-13C2 (Whaley & Ott, 1974).

In Organic Synthesis and Nanotechnology

  • Calcium Carbide and Organic Synthesis : Acetylene is a fundamental building block in synthetic organic and industrial chemistry. Recent studies show that calcium carbide, a stable and inexpensive precursor of acetylene, can be used for in situ chemical transformations in organic synthesis, expanding the applications of acetylene chemistry (Rodygin et al., 2016).

In Combustion and Flame Studies

  • Isotopic Tracer in Hydrocarbon Flames : Acetylene-13C2 is used in tracer studies to investigate the formation of carbon in rich premixed hydrocarbon flames (Ferguson, 1957).

In Spectroscopic Studies

  • Vibrational Spectroscopy : Acetylene-13C2 has been studied in terms of vibrational spectroscopy, providing data on vibrational frequencies, anharmonicities, and rotational constants, contributing to a deeper understanding of the molecule's properties (Herman et al., 2003).

In NMR Studies

  • NMR Shielding Constants in Solid Acetylene : Gauge-independent atomic orbital methods have been used to compute 1H and 13C NMR shielding constants for solid acetylene-13C2, aiding in the understanding of intermolecular interactions and polymorphism in acetylene (Pecul et al., 1997).

In Photocatalytic Oxidation

  • Photocatalytic Oxidation of Acetylene : Acetylene-13C2 has been used in studies focusing on its photocatalytic oxidation, exploring the conversion rates, mineralization, and process efficiency, which are relevant in environmental applications (Thevenet et al., 2014).

In Gas Storage and Separation

  • Adsorption on Metal-Organic Frameworks : Research into the adsorption of acetylene on metal-organic frameworks like CPO-27-M has implications for gas storage and separation, addressing issues such as explosion risk and purification (Chavan et al., 2012).

Future Directions

The use of Acetylene-13C2 and similar compounds in labeling organic molecules is a promising area of research . The ability to synthesize a variety of labeled compounds, including alkynes, O,S,N-functionalized vinyl derivatives, polymers, and pharmaceutical substances, opens up new possibilities for the study of these molecules .

properties

IUPAC Name

(1,2-13C2)ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWRNGVRCDJHI-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#[13CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446674
Record name Acetylene-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

28.023 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylene-13C2

CAS RN

35121-31-4
Record name Acetylene-13C2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35121-31-4
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
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Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylene-13C2
Reactant of Route 2
Acetylene-13C2
Reactant of Route 3
Acetylene-13C2
Reactant of Route 4
Reactant of Route 4
Acetylene-13C2
Reactant of Route 5
Acetylene-13C2
Reactant of Route 6
Acetylene-13C2

Citations

For This Compound
25
Citations
TW Whaley, DG Ott - Journal of Labelled Compounds, 1974 - Wiley Online Library
Acetylene‐ 13 C 2 has been prepared from carbon‐ 13 C dioxide and molten lithium following hydrolisis of the resulting lithium carbide‐ 13 C 2 . The stable ethylenediamine complex of …
MS Ledovskaya, VV Voronin, NR Valov… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary 13 C‐Carbon is the most available source of carbon‐13. It is a relatively inexpensive solid material, which can be easily converted to calcium carbide‐ 13 C 2 …
Number of citations: 2 onlinelibrary.wiley.com
T Tachiyama, M Yoshida, T Aoyagi… - Applied …, 2008 - Wiley Online Library
… We also measured 13C NMR spectra of the Nieuwland catalyst aqueous solution using acetylene-13C2. After the NMR tube was sealed, the reaction was monitored at 323K. The MVA …
Number of citations: 42 onlinelibrary.wiley.com
MJ Lambregts, EJ Munson, AA Kheir… - Journal of the American …, 1992 - ACS Publications
… 13C signals in comparison with the known acetylene-13C2 uptake measured using vacuum line … , and an overpressure adsorption of acetylene-13C2 was performed. 13C MAS spectra …
Number of citations: 23 pubs.acs.org
IW Chuang, PB Shevlin - Organometallics, 1994 - ACS Publications
Heating a gaseous mixture of ferrocene and acetylene (1: 6.3 mol ratio) at 450 C results in the formation of methylferrocene. When 13CzH2 is the substrate, GC/MS analysis reveals that …
Number of citations: 3 pubs.acs.org
VV Voronin, MV Polynski… - Chemistry–An Asian …, 2023 - Wiley Online Library
… Calcium carbide or labeled Ca13C2 was used as a safe and inexpensive source of acetylene, dideuteroacetylene, acetylene13C2, and dideuteroacetylene-13C2 in the synthesis of 2,3,…
Number of citations: 1 onlinelibrary.wiley.com
DK Hsu, MD Freeberg… - Journal of Labelled …, 1981 - Wiley Online Library
… Key Words: Acetylene- 13C2, calcium carbide-13C2, carbon-13C …
KPC Vollhardt - Organic Letters, 2002 - escholarship.org
The phenylenes are high-energy potential precursors to polycyclic aromatic hydrocarbons (PAHs) including fullerene substructures. 1 Their thermal chemistry is also of interest because …
Number of citations: 3 escholarship.org
WV Dower, K Peter, C Vollhardt - Tetrahedron, 1986 - Elsevier
… An expedient synthetic method was developed to the required lc taking advantage of the availability of commercial acetylene-13C2 (90% label). Since alkylation of the corresponding …
Number of citations: 15 www.sciencedirect.com
JL White, LW Beck, JF Haw - Journal of the American Chemical …, 1992 - ACS Publications
… equiv of acetylene-13C2-d2 adsorbed on H-ZSM5, an attempt was made toobtain a 13C cross-polarization spectrum at 298 K. As seen in Figure 6a, no signal was observed. Sincethe …
Number of citations: 134 pubs.acs.org

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